

Technical Guide: 2-Chloro-N-(2-ethoxyphenyl)acetamide in Organic Synthesis

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Compound of Interest

Compound Name:	2-chloro-N-(2-ethoxyphenyl)acetamide
CAS No.:	21118-77-4
Cat. No.:	B1597377

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Executive Summary

2-Chloro-N-(2-ethoxyphenyl)acetamide (CAS 21118-77-4), also known as 2-chloro-2'-ethoxyacetanilide, is a specialized electrophilic building block used primarily in the synthesis of heterocyclic compounds and pharmacologically active amides.[1] It serves as a critical intermediate for introducing the N-(2-ethoxyphenyl)glycinamide scaffold, a structural motif found in various local anesthetics and anti-arrhythmic agents.

This guide details the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this precursor. It focuses on its role as a "divergent node" in synthesis—allowing access to both acyclic bioactive amides and fused bicyclic heterocycles like 1,4-benzoxazin-3-ones.

Chemical Profile and Identity

This compound combines a reactive

-chloroamide handle with an ortho-substituted aromatic ring. The ortho-ethoxy group provides significant steric bulk and lipophilicity, influencing the binding affinity and metabolic stability of downstream derivatives compared to their unsubstituted or para-substituted counterparts (e.g., phenacetin derivatives).

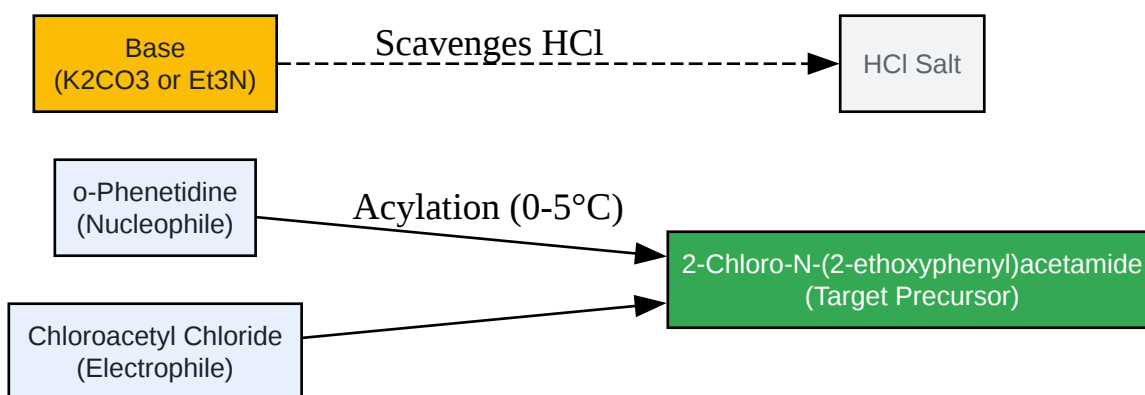
Property	Data
IUPAC Name	2-Chloro-N-(2-ethoxyphenyl)acetamide
CAS Number	21118-77-4
Synonyms	N-(Chloroacetyl)-o-phenetidine; 2-Chloro-2'-ethoxyacetanilide
Molecular Formula	
Molecular Weight	213.66 g/mol
Physical State	Solid (Crystalline powder)
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate; limited solubility in water.[2]
Reactivity Class	Alkylating agent (Primary alkyl chloride); Electrophile

Synthesis of the Precursor[1][3]

While commercially available, in-house preparation is often required to ensure fresh, anhydrous material for sensitive cyclization reactions. The synthesis follows a standard Schotten-Baumann acylation protocol.

Reaction Scheme

The reaction involves the nucleophilic attack of o-phenetidine (2-ethoxyaniline) on chloroacetyl chloride, typically in the presence of a base to scavenge the generated HCl.



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Figure 1: Synthesis of **2-chloro-N-(2-ethoxyphenyl)acetamide** via acylation.

Experimental Protocol: Preparation from o-Phenetidine

Reagents:

- o-Phenetidine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine () or Potassium Carbonate () (1.2 eq)
- Dichloromethane (DCM) (Solvent)

Procedure:

- Setup: Charge a round-bottom flask with o-phenetidine (e.g., 13.7 g, 100 mmol) and dry DCM (150 mL). Cool the solution to 0–5°C in an ice bath.
- Addition: Add the base (, 100 mmol) to the solution.

- Acylation: Dropwise add chloroacetyl chloride (11.3 g, 100 mmol) dissolved in 20 mL DCM over 30 minutes. Critical: Maintain temperature below 10°C to prevent bis-acylation or polymerization.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated _____, and brine.
- Purification: Dry over _____, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield the product as white needles.

Key Synthetic Transformations

The utility of **2-chloro-N-(2-ethoxyphenyl)acetamide** lies in the reactivity of the _____-carbon. The chlorine atom is a good leaving group, susceptible to displacement by various nucleophiles.

Synthesis of Glycinamide Derivatives (Bioactive Amides)

This is the most common application. By reacting the precursor with secondary amines (e.g., diethylamine, piperidine, morpholine), researchers synthesize analogs of Lidocaine or Tocainide. The ortho-ethoxy group provides a unique steric environment that alters the blockade of sodium channels compared to the 2,6-dimethyl pattern of standard anesthetics.

- Mechanism:
Nucleophilic Substitution.[3]
- Catalyst: Potassium Iodide (KI) is often added (Finkelstein conditions) to generate the more reactive iodo-intermediate in situ.

Cyclization to 1,4-Benzoxazin-3-ones

This pathway is critical for generating heterocyclic scaffolds. While the 2-hydroxy analog cyclizes directly, the 2-ethoxy derivative can be used to generate N-alkylated intermediates or requires deprotection (cleavage of the ethyl ether) to allow the phenolic oxygen to attack the -carbon.

- Route: Precursor

Reaction with amine

Ether cleavage (

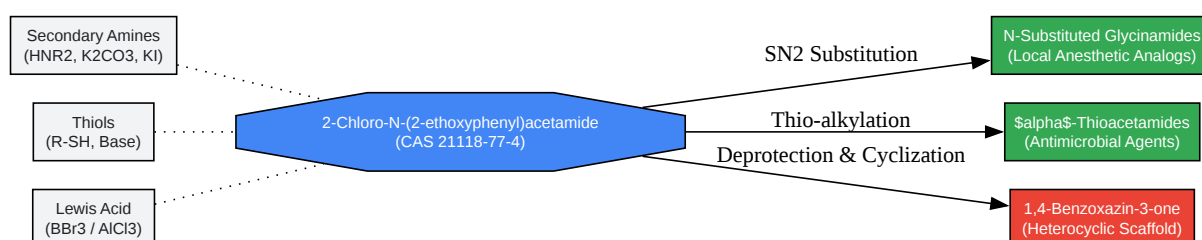
)

Intramolecular Cyclization.

Synthesis of Thio-Derivatives

Reaction with thiols (e.g., 2-mercaptobenzimidazole) yields sulfides that are frequently screened for antimicrobial and antifungal activity.

Reaction Network Diagram



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Figure 2: Divergent synthetic pathways from the chloroacetamide core.

Detailed Experimental Protocol: Amination (General Procedure)

This protocol describes the conversion of the precursor into a tertiary amine derivative, a standard workflow in medicinal chemistry for generating library compounds.

Objective: Synthesis of 2-(Diethylamino)-N-(2-ethoxyphenyl)acetamide.

- Reactants:
 - **2-Chloro-N-(2-ethoxyphenyl)acetamide** (1.0 eq, 5 mmol)
 - Diethylamine (3.0 eq, 15 mmol) - Excess acts as base and nucleophile.
 - Potassium Iodide (KI) (0.1 eq) - Catalyst.
 - Toluene or Acetonitrile (20 mL).
- Procedure:
 - Dissolve the chloroacetamide in Toluene (20 mL).
 - Add KI and stir for 10 minutes to allow partial halogen exchange.
 - Add Diethylamine.
 - Reflux the mixture for 6–8 hours. Monitor consumption of starting material by TLC.
 - Workup: Filter off the precipitated diethylamine hydrochloride salt.
 - Concentrate the filtrate. Dissolve residue in DCM and wash with water.
 - Purification: The product is often an oil. Convert to the hydrochloride salt by adding HCl in ether for solid isolation and characterization.

Safety and Handling (MSDS Highlights)

- Hazard Identification:

- Skin/Eye Irritant: Like most

-chloroacetamides, this compound is a potent irritant and potential sensitizer. It can cause contact dermatitis.
- Acute Toxicity: Harmful if swallowed.
- Handling:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves and safety goggles.
 - Destruction: Excess chloroacetamide can be quenched by stirring with aqueous ammonia or sodium hydroxide solution (hydrolysis of the C-Cl bond).

References

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